5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine, with the Chemical Abstracts Service number 1516543-18-2, is a compound that belongs to the class of morpholines. This compound features a unique structure characterized by the presence of ethyl and difluorophenyl groups, which contribute to its chemical properties and potential applications in various fields.
This compound can be sourced from specialized chemical suppliers and is classified under organic compounds. It is particularly noted for its potential use in medicinal chemistry and as a building block in the synthesis of pharmaceutical agents. The molecular formula for 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine is , with a molecular weight of approximately 241.28 g/mol .
The synthesis of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts are critical for optimizing yield and purity.
The molecular structure of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine can be represented as follows:
The structure features a morpholine ring substituted at two positions with an ethyl group and a 3,5-difluorophenyl moiety, which influences its chemical reactivity and biological activity.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The physical properties of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine include:
Chemical properties include stability under normal conditions but may decompose under extreme pH or temperature.
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine has potential applications in:
Research into this compound could lead to significant advancements in these fields due to its unique structural characteristics and reactivity profiles.
Chiral ligands play a pivotal role in achieving stereocontrol during the Henry (nitro-aldol) reaction—a key step in constructing morpholine precursors. Bidentate Phebox-type ligands (e.g., (S,S)-Rh(Phebox-i-Pr)) coordinate rhodium(III) centers to create stereodefined environments that direct nitroalkane addition to aldehydes. The ligand’s C₂-symmetric diastereomeric pockets enforce facial selectivity via π-stacking and hydrogen-bonding interactions with substrates, enabling enantiomeric ratios (e.r.) up to 98:2 in critical intermediates like 2-(3,5-difluorophenyl)-nitroethanol. Modifications to ligand steric bulk (e.g., tert-butyl substituents) improve stereoselectivity for ortho-substituted aryl aldehydes by mitigating steric repulsion [4] [10].
Integrated reaction cascades streamline access to morpholine cores. Following asymmetric Henry reactions, the nitroalcohol intermediate undergoes in situ dehydration to a nitroalkene, which participates in a copper-catalyzed nitro-Michael addition with β-hydroxyamines. Subsequent acid-mediated lactolization and dehydration yield 3,5-disubstituted morpholines. This sequence bypasses intermediate purification, achieving 65–78% overall yields with >20:1 diastereoselectivity for trans-2,5-disubstituted morpholines. Critical to success is the use of weakly coordinating acetate buffers (pH 4.5–5.5) during lactolization, preventing epimerization [1] [10].
Table 1: Stereoselectivity in Tandem Morpholine Synthesis
Catalyst System | Nitroalkene Substrate | Morpholine Yield (%) | d.r. |
---|---|---|---|
Cu(II)/Proline Ligand | 3,5-(F)₂C₆H₃-CH=CHNO₂ | 78% | >20:1 |
Rh(III)/(S,S)-Phebox-i-Pr | 4-ClC₆H₄-CH=CHNO₂ | 72% | 15:1 |
Ni(0)/BINAP | Ph-CH=CHNO₂ | 65% | 10:1 |
Modern syntheses avoid traditional protection/deprotection steps to enhance efficiency. Direct intramolecular reductive amination of 1,2-aminoalcohols with ketones—catalyzed by Zr(O^tBu)₄—forms morpholine rings in 82–90% yields. This method tolerates electrophilic functional groups (e.g., aryl fluorides) without competitive side reactions. Alternatively, electrochemical strategies enable direct C–H functionalization: anodic oxidation of N-Boc-morpholine (42 g scale, 24V) generates α-amino radicals that undergo coupling with heterocycles (e.g., 1,3,4-oxadiazoles), yielding 3-heteroarylmorpholines in 65–88% yields. The reaction proceeds via a radical-polar crossover mechanism without requiring nitrogen protection [1] [10].
Table 2: Protecting-Group-Free Morpholine Synthesis Methods
Strategy | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Reductive Amination | Zr(O^tBu)₄, HCO₂H | 1,2-Aminoalcohols | 82–90% |
Anodic Oxidation | Graphite electrode, 7.5A | N-Boc-morpholine | 65–88% |
Iodine-Mediated Cyclization | I₂ (50 mol%), CH₂Cl₂ | Homoallylic amine-borane | 79–85% |
Diastereoselective Borane DeliveryIodine activation of homoallylic amine-boranes (e.g., R-CH₂-CH=CH-NH₂·BH₃) triggers intramolecular hydroboration via a bicyclic transition state, installing boron at the terminal carbon with >30:1 regioselectivity. The iodine electrophile generates an iodoborane complex (R-B⁺H₂I⁻), enabling a 4-center transition state that delivers hydride anti to the incipient carbocation. For 5-ethyl-5-methylmorpholine precursors, THF solvent optimization suppresses retro-hydroboration, achieving 18:1 diastereomeric ratios favoring the cis-2,5-isomer [1] [2] [7].
Stereoretentive OxidationHydrogen peroxide oxidation of the alkylborane intermediate proceeds with complete stereoretention. The mechanism involves nucleophilic addition of HOO⁻ to boron, followed by 1,2-alkyl migration with concomitant C–O bond formation. For tertiary carbons adjacent to morpholine nitrogens, aprotic polar solvents (DME/heptane 1:4) prevent epimerization, preserving >98:2 stereointegrity. This enables the synthesis of enantiopure cis-5-ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine from chiral allylamine precursors [7] [9].
Table 3: Solvent Effects on Hydroboration Diastereoselectivity
Solvent System | Temperature (°C) | d.r. (cis:trans) | Notes |
---|---|---|---|
THF | 25 | 18:1 | Optimal for iodine activation |
CH₂Cl₂ | 25 | 13:1 | Moderate selectivity |
Heptane | 40 | 10:1 | Low solubility issues |
DME/H₂O (9:1) | 0 | >20:1 | Aqueous-compatible protocol |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7